molecular formula C16H13BrO4 B14015798 2-(4-bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one

2-(4-bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one

Cat. No.: B14015798
M. Wt: 349.17 g/mol
InChI Key: HUQAOESGNPOPID-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one is an organic compound that belongs to the benzofuran family. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a benzofuran core with two methoxy groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one typically involves multiple steps. One common method starts with the bromination of phenylacetic acid to obtain 4-bromophenylacetic acid . This intermediate is then subjected to a series of reactions, including esterification and cyclization, to form the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

2-(4-Bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The bromine atom and methoxy groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-4,6-dimethoxybenzofuran-3(2H)-one is unique due to its specific combination of functional groups and structural features. The presence of both bromine and methoxy groups on the benzofuran core provides distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C16H13BrO4

Molecular Weight

349.17 g/mol

IUPAC Name

2-(4-bromophenyl)-4,6-dimethoxy-1-benzofuran-3-one

InChI

InChI=1S/C16H13BrO4/c1-19-11-7-12(20-2)14-13(8-11)21-16(15(14)18)9-3-5-10(17)6-4-9/h3-8,16H,1-2H3

InChI Key

HUQAOESGNPOPID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(O2)C3=CC=C(C=C3)Br

Origin of Product

United States

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